Glucokinase Activation EC₅₀: Bis(2‑methoxyethyl) vs. Published Dimethyl‑Sulfamoyl Benchmark
The target compound activates recombinant human liver glucokinase with an EC₅₀ of 930 nM in the presence of 5 mM glucose, as recorded in the BindingDB repository (Entry derived from US Patent bioassay data). [1] For context, the structurally related dimethyl‑sulfamoyl analog series yielded EC₅₀ values spanning 1.2–45 µM across multiple benzothiazole‑substituted congeners when assayed under comparable conditions (5 mM glucose, G6PDH‑coupled NADH readout). [2] The bis(2‑methoxyethyl) compound thus exhibits a ≥1.3‑fold improvement over the most potent dimethyl‑sulfamoyl congener and an approximately 10‑ to 48‑fold advantage over weaker dimethyl‑sulfamoyl members of the series. No head‑to‑head study directly compares the bis(2‑methoxyethyl) and diethyl‑sulfamoyl variants in the identical assay; the diethyl analog (CAS 303124-24-5) lacks published EC₅₀ data in peer‑reviewed literature as of the search date.
| Evidence Dimension | Glucokinase activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 930 nM (recombinant human liver GK; 5 mM glucose; G6PDH-coupled assay) |
| Comparator Or Baseline | Dimethyl‑sulfamoyl‑benzothiazole series: EC₅₀ range = 1.2–45 µM (best dimethyl congener: 1.2 µM); Diethyl‑sulfamoyl analog (CAS 303124-24-5): no published EC₅₀ |
| Quantified Difference | ≥1.3‑fold better than best dimethyl congener; 10‑ to 48‑fold better than weaker dimethyl congeners |
| Conditions | Recombinant human liver glucokinase; 5 mM glucose; NADH production monitored via glucose‑6‑phosphate dehydrogenase (G6PDH) coupled assay |
Why This Matters
For GK activator screening programs, the bis(2‑methoxyethyl) substituent confers sub‑micromolar potency that is not reliably reproduced by the more synthetically accessible dimethyl‑sulfamoyl analogs, making CAS 361159-68-4 the correct reference standard for this chemotype.
- [1] BindingDB. Entry for CAS 361159-68-4: EC50 = 930 nM; Assay: Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. View Source
- [2] Grewal, A. S.; Sharma, K.; Singh, S.; Singh, V.; Pandita, D.; Lather, V. Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. J. Pharm. Technol. Res. Manage. 2018, 6 (2), 129–139. (Reports EC₅₀ range for dimethyl‑sulfamoyl‑benzamide series.) View Source
